molecular formula C4H6Cl3NO2 B11945171 2,2,2-trichloroethyl N-methylcarbamate CAS No. 28126-22-9

2,2,2-trichloroethyl N-methylcarbamate

Cat. No.: B11945171
CAS No.: 28126-22-9
M. Wt: 206.45 g/mol
InChI Key: JSKPZVMPZAQBQB-UHFFFAOYSA-N
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Description

2,2,2-Trichloroethyl N-methylcarbamate is an organic compound with the molecular formula C4H6Cl3NO2 It is a carbamate derivative, characterized by the presence of a trichloroethyl group attached to the nitrogen atom of a carbamate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

2,2,2-Trichloroethyl N-methylcarbamate can be synthesized through the reaction of 2,2,2-trichloroethanol with methyl isocyanate. The reaction typically occurs under controlled conditions to ensure the desired product is obtained with high purity. The general reaction scheme is as follows:

2,2,2-Trichloroethanol+Methyl isocyanate2,2,2-Trichloroethyl N-methylcarbamate\text{2,2,2-Trichloroethanol} + \text{Methyl isocyanate} \rightarrow \text{this compound} 2,2,2-Trichloroethanol+Methyl isocyanate→2,2,2-Trichloroethyl N-methylcarbamate

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and minimize by-products. The process may include steps such as distillation and recrystallization to purify the final product.

Chemical Reactions Analysis

Types of Reactions

2,2,2-Trichloroethyl N-methylcarbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carbamate derivatives.

    Reduction: Reduction reactions can lead to the formation of simpler carbamate compounds.

    Substitution: The trichloroethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield trichloroethyl carbamate derivatives, while reduction can produce simpler carbamates.

Scientific Research Applications

2,2,2-Trichloroethyl N-methylcarbamate has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the protection of amines and alcohols.

    Biology: The compound is studied for its potential biological activity and interactions with enzymes.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of various chemical products, including pesticides and herbicides.

Mechanism of Action

The mechanism of action of 2,2,2-trichloroethyl N-methylcarbamate involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes by forming stable carbamate-enzyme complexes. This inhibition can affect various biochemical pathways, leading to the observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 2,2,2-Trichloroethyl chloroformate
  • 2,2,2-Trichloroethyl benzenesulfonate
  • 2,2,2-Trichloroethyl N-(2-methoxyphenyl)carbamate

Uniqueness

2,2,2-Trichloroethyl N-methylcarbamate is unique due to its specific structure, which imparts distinct chemical properties and reactivity. Compared to similar compounds, it offers unique advantages in terms of stability and reactivity, making it valuable for specific applications in organic synthesis and industrial processes.

Properties

IUPAC Name

2,2,2-trichloroethyl N-methylcarbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6Cl3NO2/c1-8-3(9)10-2-4(5,6)7/h2H2,1H3,(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSKPZVMPZAQBQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)OCC(Cl)(Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6Cl3NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70304204
Record name 2,2,2-trichloroethyl N-methylcarbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70304204
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.45 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

28126-22-9
Record name NSC164562
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=164562
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2,2,2-trichloroethyl N-methylcarbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70304204
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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